BenchChemオンラインストアへようこそ!

GSK-3b Inhibitor XI

Metabolic Stability ADME Human Liver Microsomes

This cell-permeable, ATP-competitive GSK-3β inhibitor (Ki=25 nM) demonstrates high metabolic stability (HLM t1/2 >100 min), ideal for chronic cell culture studies. It is highly selective over a panel of 79 kinases at 10 µM, ensuring confident target attribution. With a potent cellular EC50 of 32 nM, it is a superior choice for validating GSK-3β's role in signaling pathways compared to less stable or less selective alternatives.

Molecular Formula C18H15N5O3
Molecular Weight 349.3 g/mol
CAS No. 626604-39-5
Cat. No. B1624394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3b Inhibitor XI
CAS626604-39-5
Molecular FormulaC18H15N5O3
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO
InChIInChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)
InChIKeyZDEJZKULWCZIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-3b Inhibitor XI (626604-39-5): Potent and Selective GSK-3β Inhibitor for Metabolic Stability-Sensitive Research


GSK-3b Inhibitor XI (CAS 626604-39-5), also known as GSK-3β Inhibitor XI, is a synthetic, cell-permeable azaindolylmaleimide compound that functions as a potent, ATP-competitive inhibitor of glycogen synthase kinase 3β (GSK-3β) with a Ki of 25 nM [1]. It is characterized by its high selectivity, demonstrating minimal inhibition against a broad panel of 79 commonly studied protein kinases, including several PKC isozymes, at a concentration of 10 μM . The compound has been shown to be metabolically stable in human liver microsomes and is effective in cellular assays .

GSK-3b Inhibitor XI: Why Potency Alone is Insufficient for Selection and Why Substitution Risks Experimental Failure


Generic substitution among GSK-3β inhibitors is not a reliable experimental practice due to substantial variations in selectivity profiles, metabolic stability, and off-target effects, which can confound results in cellular and in vivo models. While many GSK-3β inhibitors exhibit high potency, their performance diverges significantly in critical parameters such as metabolic half-life in human liver microsomes, selectivity across the broader kinome, and efficacy in cell-based assays [1]. A direct comparison reveals that GSK-3b Inhibitor XI distinguishes itself through a combination of high metabolic stability (HLM t1/2 >100 min) and robust selectivity against a 79-kinase panel, features not uniformly present in other potent inhibitors . Therefore, selecting GSK-3b Inhibitor XI is a strategic decision for experiments where metabolic degradation and off-target kinase activity are primary concerns.

GSK-3b Inhibitor XI: Quantitative Differentiation vs. Key Comparators


GSK-3b Inhibitor XI's Superior Metabolic Stability vs. Tideglusib Enables Reliable In Vitro ADME Studies

GSK-3b Inhibitor XI demonstrates high metabolic stability in human liver microsomes (HLM) with a half-life (t1/2) exceeding 100 minutes . This is a stark contrast to the clinically tested GSK-3β inhibitor Tideglusib, which is characterized by rapid metabolism and a short plasma half-life, a property exploited for its therapeutic effect but a major limitation for many in vitro and cellular assays requiring sustained target engagement [1]. For research applications demanding stable compound concentrations, such as long-term cell culture treatments or ADME assays, GSK-3b Inhibitor XI provides a significant practical advantage.

Metabolic Stability ADME Human Liver Microsomes

GSK-3b Inhibitor XI's Selectivity Across a Broad 79-Kinase Panel Minimizes Off-Target Effects vs. Less Selective Inhibitors Like BIO

GSK-3b Inhibitor XI exhibits minimal inhibition against a panel of 79 commonly studied protein kinases, including several PKC isozymes, when tested at a concentration of 10 μM . In contrast, the widely used GSK-3 inhibitor BIO (6-bromoindirubin-3'-oxime) demonstrates potent inhibition of CDK5/p25 (IC50 = 83 nM) and CDK1/cyclin B (IC50 = 320 nM) in addition to its primary GSK-3 target (IC50 = 5 nM) . This broad activity of BIO against cyclin-dependent kinases introduces significant off-target effects that can complicate the interpretation of cellular phenotypes and signaling studies. GSK-3b Inhibitor XI offers a cleaner, more selective chemical tool for probing GSK-3β-specific biology.

Kinase Selectivity Off-Target Effects Kinase Profiling

GSK-3b Inhibitor XI Maintains Cellular Potency Comparable to In Vitro Ki, a Feature Not Universal Among Potent Enzymatic Inhibitors

In HEK293 cells, GSK-3b Inhibitor XI increases intracellular glycogen synthase (GS) activity with an EC50 of 32 nM, which closely aligns with its in vitro biochemical Ki of 25 nM . This tight correlation indicates high cell permeability and effective target engagement. In comparison, the GSK-3α/β inhibitor CHIR-99021 exhibits an IC50 of 6.7 nM against GSK-3β in biochemical assays , but its reported cellular EC50 values can vary significantly across cell lines and assay types, and it is a potent activator of Wnt signaling, which can dominate cellular readouts. The predictable translation from enzymatic potency to cellular efficacy for GSK-3b Inhibitor XI facilitates more accurate dose-response planning in cell-based studies.

Cellular Activity EC50 Glycogen Synthase

GSK-3b Inhibitor XI's Irreversible Binding to GSK-3β Provides Prolonged Target Suppression Compared to Reversible Inhibitors like AR-A014418

According to its manufacturer's datasheet, GSK-3b Inhibitor XI is an irreversible inhibitor of GSK-3β . This contrasts with many other GSK-3β inhibitors, such as AR-A014418, which is a reversible, ATP-competitive inhibitor (Ki = 38 nM) [1]. Irreversible inhibition can lead to prolonged suppression of target activity, as the recovery of signaling is dependent on new protein synthesis rather than simple drug dissociation. This characteristic makes GSK-3b Inhibitor XI a valuable tool for washout experiments or for achieving sustained pathway inhibition in cell culture, providing a distinct kinetic advantage over reversible competitors.

Binding Kinetics Irreversible Inhibition Target Engagement

Procurement-Driven Application Scenarios for GSK-3b Inhibitor XI (CAS 626604-39-5)


Scenario 1: Long-Term Cell Culture Studies Requiring Sustained GSK-3β Inhibition

The high metabolic stability of GSK-3b Inhibitor XI (HLM t1/2 >100 min) makes it the preferred choice for long-term cell culture experiments lasting 24-72 hours or more, where other GSK-3β inhibitors with shorter half-lives, such as Tideglusib, may degrade and lose efficacy over the course of the assay . This ensures consistent target inhibition and reduces the need for frequent media changes or compound replenishment, thereby improving experimental reproducibility .

Scenario 2: Mechanistic Studies Demanding a Highly Selective Chemical Probe

For research focused on elucidating the specific biological roles of GSK-3β without the confounding influence of off-target kinases, GSK-3b Inhibitor XI is the superior candidate. Its demonstrated minimal activity across a 79-kinase panel directly addresses the limitations of less selective inhibitors like BIO, which also potently inhibits CDK1 and CDK5 at nanomolar concentrations . This high degree of specificity is essential for generating high-confidence, interpretable data in complex cellular signaling networks .

Scenario 3: Cellular Assays Where Direct Target Engagement is a Primary Readout

GSK-3b Inhibitor XI is ideally suited for experiments measuring the immediate cellular consequences of GSK-3β inhibition, such as increases in glycogen synthase activity. Its close alignment between biochemical Ki (25 nM) and cellular EC50 (32 nM) provides confidence that the observed effects are a direct result of GSK-3β inhibition rather than downstream pathway activation, a common challenge when using potent Wnt activators like CHIR-99021 . This allows for more precise dose-response relationships to be established in cellulo .

Scenario 4: Washout Experiments to Determine Kinetics of Pathway Reactivation

The irreversible binding mode of GSK-3b Inhibitor XI distinguishes it from reversible inhibitors like AR-A014418 and makes it a powerful tool for washout studies [1]. After a pulse-treatment, cells can be washed, and the kinetics of signaling pathway reactivation can be measured over time. Since recovery is dependent on de novo GSK-3β synthesis, this application provides unique insights into protein turnover rates and the cellular mechanisms governing pathway resilience following sustained inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-3b Inhibitor XI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.